{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a photoredox catalyst and a light source at room temperature .
Industrial Production Methods
Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts such as iron fluoride . These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.
Scientific Research Applications
{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of {2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)phenol
- 4-(trifluoromethyl)benzylamine
- 2-(trifluoromethyl)phenylmethanol
Uniqueness
What sets {2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol apart from similar compounds is its oxazole ring, which imparts unique electronic and steric properties.
Properties
CAS No. |
753479-59-3 |
---|---|
Molecular Formula |
C11H8F3NO2 |
Molecular Weight |
243.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.